N-Benzyl-3-(5-nitrofuran-2-yl)prop-2-enamide
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Overview
Description
N-Benzyl-3-(5-nitrofuran-2-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of nitrofuran derivatives. These compounds are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antitumor properties . The presence of the nitrofuran moiety in its structure is crucial for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-(5-nitrofuran-2-yl)prop-2-enamide typically involves the nitration of furan derivatives followed by subsequent reactions to introduce the benzyl and prop-2-enamide groups. One common method involves the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then converted to the desired compound through a series of steps including condensation and amination reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would involve optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-3-(5-nitrofuran-2-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions.
Reduction: Reduction of the nitro group to an amine is a common reaction.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Products include nitrofurans with higher oxidation states.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-Benzyl-3-(5-nitrofuran-2-yl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other biologically active compounds.
Biology: Studied for its antibacterial and antifungal properties.
Medicine: Investigated for its potential use in treating infections and as an antitumor agent.
Mechanism of Action
The mechanism of action of N-Benzyl-3-(5-nitrofuran-2-yl)prop-2-enamide involves the inhibition of key enzymes in bacterial cells. The nitrofuran moiety is reduced by bacterial nitroreductases, leading to the formation of reactive intermediates that cause DNA damage and inhibit protein synthesis. This compound has been shown to inhibit arylamine N-acetyltransferase, an enzyme essential for the survival of Mycobacterium tuberculosis .
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: Used primarily for urinary tract infections.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.
Nitrofurazone: Used for topical infections.
Uniqueness
N-Benzyl-3-(5-nitrofuran-2-yl)prop-2-enamide is unique due to its specific structure, which combines the nitrofuran moiety with a benzyl and prop-2-enamide group. This unique structure contributes to its potent biological activities and makes it a valuable compound for further research and development .
Properties
CAS No. |
89811-27-8 |
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Molecular Formula |
C14H12N2O4 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
N-benzyl-3-(5-nitrofuran-2-yl)prop-2-enamide |
InChI |
InChI=1S/C14H12N2O4/c17-13(15-10-11-4-2-1-3-5-11)8-6-12-7-9-14(20-12)16(18)19/h1-9H,10H2,(H,15,17) |
InChI Key |
WLGOLTAXKGWYJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C=CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
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